molecular formula C12H10N4O2S2 B2930507 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1334373-28-2

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2930507
CAS RN: 1334373-28-2
M. Wt: 306.36
InChI Key: PTNCMHVMAHVOHE-UHFFFAOYSA-N
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Description

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as MTOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. Its unique molecular structure and properties have led to numerous studies on its synthesis, mechanism of action, and potential therapeutic benefits.

Scientific Research Applications

Anticancer Properties

  • Synthesis and Biological Evaluation of Anticancer Agents : The synthesis of related 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, has been investigated for anticancer activity. These compounds displayed selective cytotoxicity against A549 human lung adenocarcinoma cells, with one derivative showing high selectivity and inducing apoptosis but not as effectively as cisplatin (Evren et al., 2019).
  • Inhibition of Cancer Cell Lines : Novel derivatives, including those with 1,3,4-oxadiazole moieties, have been evaluated for their cytotoxic effects on various cancer cell lines, showing potential as Akt and FAK inhibitors. These compounds were found to induce apoptosis and inhibit cancer cell growth, highlighting their therapeutic potential (Altıntop et al., 2018).

Antifungal and Apoptotic Effects

  • Triazole-Oxadiazole Compounds Against Candida Species : Research into triazole-oxadiazole compounds has shown potent antifungal and apoptotic activities against various Candida species. The compounds demonstrated significant inhibition at relatively low concentrations and were confirmed to have an apoptotic effect through Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).

Anti-inflammatory Activity

  • Substituted 1,3,4-Oxadiazoles as Anti-inflammatory Agents : The synthesis and evaluation of substituted 1,3,4-oxadiazoles have shown that these compounds possess anti-inflammatory activity. In particular, they demonstrated effectiveness in a rat paw edema model, indicating their potential use in treating inflammatory conditions (Nargund et al., 1994).

Antimicrobial Properties

  • New Benzimidazole Derivatives for Antimicrobial Activity : A series of benzimidazole derivatives, including thiazole and thiadiazole moieties, have been synthesized and evaluated for antimicrobial activity. These compounds showed promising results against various bacterial and fungal pathogens, suggesting their use as potential antimicrobial agents (Nofal et al., 2002).

properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-13-9(6-20-7)11-15-16-12(18-11)14-10(17)5-8-3-2-4-19-8/h2-4,6H,5H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNCMHVMAHVOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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